3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the trifluoromethyl group can potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolopyrimidine core, followed by the introduction of the various substituents. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it. These include a phenyl group, a 4-methoxybenzyl group, and a 3-(trifluoromethyl)benzylthio group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Organic Synthesis and Chemical Properties
This compound is part of a broader class of heterocyclic compounds that have been synthesized and studied for their unique chemical properties. Studies on similar compounds have focused on the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of novel benzodifuranyl, triazines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the versatility of pyrimidine derivatives in drug development (Abu‐Hashem et al., 2020).
Biological Activity
Pyrimidine derivatives, including structures similar to the compound , have been explored for their biological activities. These activities span antibacterial, antifungal, anti-inflammatory, and anticancer effects, highlighting the compound's potential in therapeutic applications. For instance, some derivatives have shown high in vitro activity against anaerobic organisms and are being considered for their antibacterial properties (Roth et al., 1989). Another study focused on pyridopyrimidinones derivatives as corrosion inhibitors, indicating the compound's utility beyond biomedical applications (Abdallah et al., 2018).
Anticancer and Antiproliferative Activity
Compounds within this family have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research direction is crucial for developing new anticancer agents, as evidenced by studies on thiazole/benzothiazole fused pyranopyrimidine derivatives (Nagaraju et al., 2020). Such compounds have demonstrated selective cytotoxicity to cancer cells, underscoring the therapeutic potential of pyrimidine derivatives in oncology.
Environmental Applications
The environmental applications of pyrimidine derivatives, such as their role as corrosion inhibitors, highlight the compound's relevance in industrial and environmental chemistry. The efficacy of pyridopyrimidinones in protecting carbon steel in acidic solutions presents a novel approach to corrosion inhibition, combining organic synthesis with applications in materials science (Abdallah et al., 2018).
Future Directions
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N3O2S/c1-36-22-12-10-18(11-13-22)16-34-26(35)25-24(23(15-32-25)20-7-3-2-4-8-20)33-27(34)37-17-19-6-5-9-21(14-19)28(29,30)31/h2-15,32H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKYYHLSKKYSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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